molecular formula C10H20N2O3 B6661905 2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid

2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid

Cat. No.: B6661905
M. Wt: 216.28 g/mol
InChI Key: RUJLTPIJUMWPDR-UHFFFAOYSA-N
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Description

2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid is a complex organic compound with a unique structure that includes both amide and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-methylpropanoyl chloride with an appropriate amine to form the amide intermediate.

    Alkylation: The amide intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: Shares a similar backbone but lacks the amide functional group.

    2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group instead of the amide and amino groups.

    2-Methyl-2-(4-methylphenoxy)propanoic acid: Features a phenoxy group in place of the amide and amino groups.

Uniqueness

2-[Methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid is unique due to its combination of amide and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[methyl-[2-(2-methylpropanoylamino)ethyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-7(2)9(13)11-5-6-12(4)8(3)10(14)15/h7-8H,5-6H2,1-4H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLTPIJUMWPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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